molecular formula C22H24N2O2 B8365653 1,2,3,4-Tetrahydro-9-((3-phenoxypropyl)amino)-1-acridinol CAS No. 104628-43-5

1,2,3,4-Tetrahydro-9-((3-phenoxypropyl)amino)-1-acridinol

Cat. No. B8365653
M. Wt: 348.4 g/mol
InChI Key: OMPBZSLBVKDSJL-UHFFFAOYSA-N
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Patent
US04754050

Procedure details

In 100 ml of dry THF was dissolved 2.47 g of 3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one. The mechanically stirred solution was cooled in ice under nitrogen and 3.6 ml of 1M LiAlH4 in THF was added dropwise over 5 minutes. After 0.5 hour the reaction was complete by TLC. The reaction was neutralized with 1 ml of saturated ammonium chloride solution and the inorganic salts were filtered off. The filtrate was evaporated to an oil which solidified when triturated with pentane. The solid was recrystallized from 1:1 dichloromethane/pentane to yield after drying 2.17 g of product, mp 138°-140° C.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:25]=1[C:24](=[O:26])[CH2:23][CH2:22][CH2:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+]>C1COCC1>[O:1]([CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:25]=1[CH:24]([OH:26])[CH2:23][CH2:22][CH2:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
3,4-dihydro-9-(3-phenoxypropyl)aminoacridin-1(2H)-one
Quantity
2.47 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mechanically stirred solution was cooled in ice under nitrogen
FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
triturated with pentane
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 1:1 dichloromethane/pentane
CUSTOM
Type
CUSTOM
Details
to yield
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 2.17 g of product, mp 138°-140° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
O(C1=CC=CC=C1)CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.